molecular formula C14H10Cl3NOS B2992551 2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 400089-21-6

2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2992551
CAS No.: 400089-21-6
M. Wt: 346.65
InChI Key: LMFDWQUJHPCPRZ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is an acetamide derivative featuring a sulfanyl (-S-) linkage connecting a 3-chlorophenyl group to the acetamide backbone, which is further substituted with a 2,4-dichlorophenyl moiety at the nitrogen atom. The compound’s molecular formula is C₁₄H₁₀Cl₃NOS (calculated molecular weight: 340.66 g/mol). Sulfanyl groups are known to participate in hydrogen bonding and hydrophobic interactions, which may enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NOS/c15-9-2-1-3-11(6-9)20-8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFDWQUJHPCPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 3-chlorophenyl thiol with 2,4-dichlorophenyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and yield. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity Evidence ID
This compound 3-Cl-C₆H₄-S-; N-(2,4-Cl₂-C₆H₃) 340.66 Not reported Sulfanyl linkage; dichlorophenyl group Unknown (hypothesized CNS activity) -
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) 4,6-diaminopyrimidinyl-S-; N-(3-Cl-C₆H₄) 354.80 Not reported Intramolecular N–H⋯N bonds; inclined pyrimidine/benzene rings (~60°) Not reported
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-dione; N-(2,4-Cl₂-C₆H₃-CH₂) 400.23 Not reported Cyclic amide fragment; dichlorobenzyl group Low anticonvulsant activity
2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide Piperazine; N-(3-Cl-C₆H₄) 358.29 Not reported Basic piperazine ring; enhanced solubility Anticonvulsant (tested)
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide 3-Cl-C₆H₄-NH-; CCl₃-CO- 268.55 Not reported Trichloroacetyl group; planar crystal structure Crystal engineering applications

Key Observations :

  • Sulfanyl vs.
  • Chlorine Substitution : The 3-chlorophenyl group induces distinct conformational effects compared to para-substituted analogs. For example, in crystal structures, meta-substitution leads to larger dihedral angles (~60°) between aromatic rings, affecting packing efficiency .
  • Cyclic Amides: Compounds with cyclic amides (e.g., quinazolin-dione in ) show reduced anticonvulsant activity compared to non-cyclic analogs, highlighting the pharmacophore importance of flexible substituents.

Physicochemical and Spectroscopic Data

  • Melting Points : Sulfanyl-acetamides typically exhibit moderate melting points (e.g., 174–176°C for a related compound in ), suggesting similar thermal stability for the target compound.
  • NMR Shifts : The sulfanyl group’s electron-withdrawing nature would deshield adjacent protons, as seen in compound 3 (δ 10.33 ppm for NH in ). The 2,4-dichlorophenyl group may further split aromatic proton signals.
  • Mass Spectrometry : A molecular ion peak near m/z 341 [M+H]⁺ is expected, consistent with acetamide analogs in .

Biological Activity

2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is a compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H11Cl3N2OS2
  • Molecular Weight : 429.77 g/mol
  • CAS Number : 400089-21-6

The biological activity of this compound is largely attributed to its structural components, which include a thiazole moiety known for its anticancer properties. The presence of chlorine atoms enhances the compound's reactivity and biological efficacy.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have shown promising results in inhibiting the growth of colon carcinoma cells (HCT-15) with IC50 values ranging from 1.61 to 1.98 µg/mL .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Reference
Compound AHCT-151.61 ± 1.92
Compound BHCT-151.98 ± 1.22
Compound CJurkat< Doxorubicin

Antimicrobial Activity

In addition to antitumor properties, this compound has shown potential antimicrobial activity. A study assessing the antibacterial efficiency of thiazole derivatives revealed that certain compounds exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to existing antibiotics .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli0.5 µg/mL
Compound ES. aureus0.25 µg/mL
Compound FP. aeruginosa0.75 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl rings and the presence of electron-withdrawing groups significantly enhance the biological activity of these compounds. For example, substituents at specific positions on the phenyl ring can increase cytotoxicity and selectivity towards cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of several thiazole derivatives, including those similar to our compound of interest. These derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of effectiveness based on their structural modifications.

Case Study Summary

  • Objective : Evaluate anticancer activity of thiazole derivatives.
  • Method : MTT assay for cytotoxicity.
  • Findings : Some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potential for further development .

Q & A

Basic Research Questions

What are the key synthetic routes for preparing 2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves:

Sulfanyl Group Introduction : React 3-chlorobenzenethiol with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .

Amide Bond Formation : Use 2,4-dichloroaniline as the amine source, coupled with activated esters (e.g., via Schotten-Baumann conditions) in dichloromethane with triethylamine as a catalyst. Monitor reaction completion by TLC .

Purification : Crystallize the crude product using toluene or ethanol-water mixtures to achieve >95% purity .

What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H···O interactions). For example, the acetamide group and chlorophenyl rings exhibit dihedral angles of ~10–85°, influencing molecular packing .
  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR. The sulfanyl group’s proton appears as a singlet at δ ~3.8–4.2 ppm, while aromatic protons split into multiplets due to chlorine substituents .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+^+ at m/z 375.2 (calculated for C14_{14}H10_{10}Cl3_3NOS) .

How is the biological activity of this compound typically evaluated?

Methodological Answer:

  • In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) tests. Prepare stock solutions in DMSO and dilute in nutrient broth .
  • Enzyme Inhibition Studies : Test activity against acetylcholinesterase or kinases via colorimetric assays (e.g., Ellman’s method for thiol detection) at concentrations of 10–100 µM .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HeLa) to determine IC50_{50} values, ensuring DMSO concentrations <0.1% to avoid solvent interference .

Advanced Research Questions

How do structural modifications (e.g., halogen substitution) influence bioactivity?

Methodological Answer:

  • Halogen Positioning : Replace 3-Cl with 4-Cl on the phenylsulfanyl group to assess steric/electronic effects. For example, 4-Cl analogs show enhanced antibacterial activity due to improved lipophilicity (logP increases by ~0.5 units) .
  • Crystallographic Analysis : Compare hydrogen-bonding motifs (e.g., N–H···O vs. C–H···π interactions) to correlate packing efficiency with solubility .
  • QSAR Modeling : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps and correlate Cl substituent positions with IC50_{50} values .

How can computational methods optimize reaction pathways for synthesis?

Methodological Answer:

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the M06-2X/def2-TZVP level) to identify transition states and intermediates for key steps like sulfanyl group coupling .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., DMF at 70°C reduces side-product formation by 30%) .
  • Experimental Validation : Use high-throughput screening (HTS) to test computational predictions, prioritizing conditions with >90% yield .

How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Dynamic NMR Analysis : For ambiguous splitting patterns (e.g., overlapping aromatic protons), conduct variable-temperature 1H^1H NMR (25–80°C) to detect conformational exchange .
  • X-ray Refinement : If crystallographic R-factors exceed 5%, re-examine disorder modeling (e.g., split occupancy for Cl atoms) using SHELXL .
  • Cross-Validation : Compare experimental IR stretches (e.g., C=O at ~1680 cm1^{-1}) with computed spectra (B3LYP/6-31G*) to confirm functional group assignments .

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